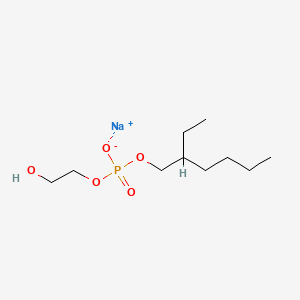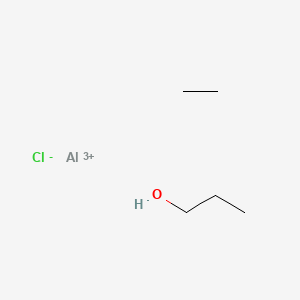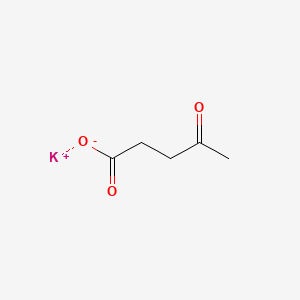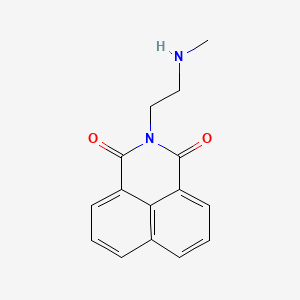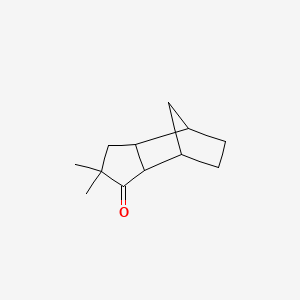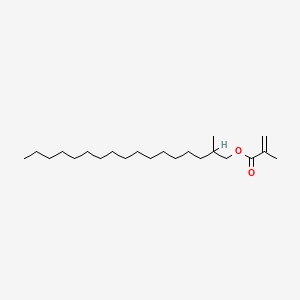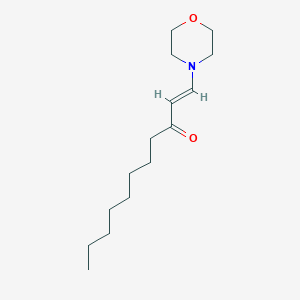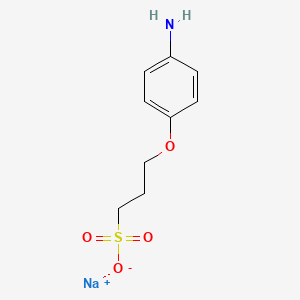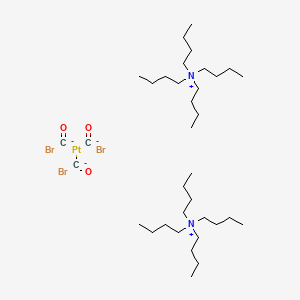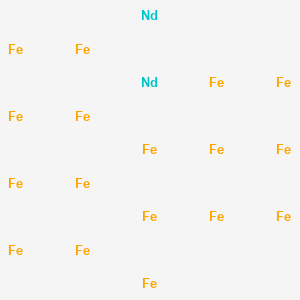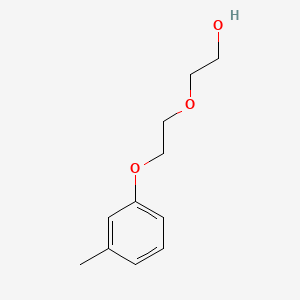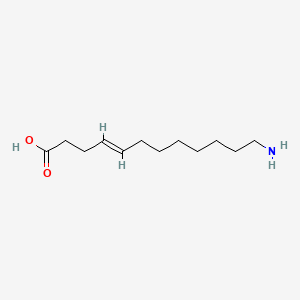
12-Aminododec-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 12-aminododec-4-enoico: es un compuesto orgánico con la fórmula molecular C12H23NO2 y un peso molecular de 213.32 g/mol Es un derivado del ácido dodecenoico, que presenta un grupo amino en la posición 12 y un doble enlace en la posición 4
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido 12-aminododec-4-enoico generalmente implica los siguientes pasos:
Material de Inicio: La síntesis comienza con ácido dodecenoico.
Catalizadores y Solventes: Catalizadores como paladio o platino pueden utilizarse para facilitar la reacción, y solventes como etanol o metanol se utilizan comúnmente.
Métodos de Producción Industrial: En un entorno industrial, la producción de ácido 12-aminododec-4-enoico puede implicar:
Reactores a Gran Escala: Utilización de reactores a gran escala para manejar las cantidades masivas de materiales de partida y reactivos.
Optimización de las Condiciones de Reacción: Ajuste fino de la temperatura, presión y tiempo de reacción para maximizar el rendimiento y la pureza.
Purificación: Empleo de técnicas como la cristalización o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido 12-aminododec-4-enoico experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el doble enlace en un enlace sencillo, produciendo derivados saturados.
Sustitución: El grupo amino puede participar en reacciones de sustitución, formando derivados con diferentes grupos funcionales.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Reactivos como el permanganato de potasio o el trióxido de cromo se utilizan para la oxidación.
Agentes Reductores: El gas hidrógeno en presencia de un catalizador metálico (por ejemplo, paladio sobre carbono) se utiliza comúnmente para la reducción.
Reactivos de Sustitución: Los agentes halogenantes o los agentes acilantes pueden utilizarse para reacciones de sustitución.
Productos Principales:
Productos de Oxidación: Derivados oxo con grupos funcionales alterados.
Productos de Reducción: Derivados saturados con enlaces sencillos.
Productos de Sustitución: Varios derivados dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
Química: El ácido 12-aminododec-4-enoico se utiliza como bloque de construcción en la síntesis orgánica, permitiendo la creación de moléculas más complejas.
Biología: En la investigación biológica, este compuesto puede utilizarse para estudiar los efectos de los derivados de aminoácidos en los procesos celulares.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluyendo polímeros y tensioactivos.
Mecanismo De Acción
El mecanismo de acción del ácido 12-aminododec-4-enoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo amino y el doble enlace desempeñan papeles cruciales en la unión a estos objetivos, influyendo en varias vías bioquímicas. Las vías y los objetivos exactos pueden variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares:
Ácido 12-aminododecanoico: Carece del doble enlace en la posición 4.
Ácido 4-dodecenoico: Carece del grupo amino en la posición 12.
Ácido 12-aminododec-4-inoico: Contiene un triple enlace en lugar de un doble enlace en la posición 4.
Singularidad: El ácido 12-aminododec-4-enoico es único debido a la presencia tanto del grupo amino como del doble enlace, lo que confiere propiedades químicas y biológicas distintas
Propiedades
Número CAS |
70994-19-3 |
|---|---|
Fórmula molecular |
C12H23NO2 |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
(E)-12-aminododec-4-enoic acid |
InChI |
InChI=1S/C12H23NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h4,6H,1-3,5,7-11,13H2,(H,14,15)/b6-4+ |
Clave InChI |
HYAXMGTZOLISRL-GQCTYLIASA-N |
SMILES isomérico |
C(CCC/C=C/CCC(=O)O)CCCN |
SMILES canónico |
C(CCCC=CCCC(=O)O)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


